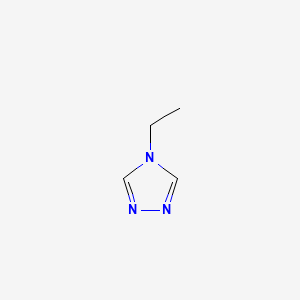
4-乙基-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms.
科学研究应用
4-Ethyl-1,2,4-triazole has a wide range of applications in scientific research:
作用机制
Target of Action
4-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole derivatives are often enzymes and receptors in biological systems . These compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The mode of action of 4-Ethyl-1,2,4-triazole involves its interaction with its targets. The 1,2,4-triazole ring in the structure of 4-Ethyl-1,2,4-triazole can interact with the amino acids present in the active site of its target proteins . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .
Biochemical Pathways
4-Ethyl-1,2,4-triazole, like other 1,2,4-triazole derivatives, can affect various biochemical pathways. The specific pathways affected depend on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to the antifungal activity of these compounds .
Result of Action
The result of the action of 4-Ethyl-1,2,4-triazole at the molecular and cellular level depends on its specific targets and the biochemical pathways it affects. For instance, if 4-Ethyl-1,2,4-triazole targets enzymes involved in ergosterol biosynthesis, it could lead to disruption of fungal membranes, resulting in antifungal activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,4-triazole typically involves the reaction of ethyl hydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring . Another common method involves the cyclization of ethyl hydrazine with ethyl formate in the presence of a base .
Industrial Production Methods: Industrial production of 4-Ethyl-1,2,4-triazole often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 4-Ethyl-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products:
Oxidation: Triazole N-oxides
Reduction: Corresponding amines
Substitution: Various substituted triazoles depending on the reagents used
相似化合物的比较
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of 4-Ethyl-1,2,4-triazole, which lacks the ethyl substituent.
3,5-Dimethyl-1,2,4-triazole: A derivative with two methyl groups, exhibiting different reactivity and applications.
Uniqueness: 4-Ethyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and ability to interact with biological targets .
属性
IUPAC Name |
4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-3-5-6-4-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZNTDWFMFOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 1,2,4-triazole and pyrazole in medicinal chemistry?
A1: Both 1,2,4-triazole and pyrazole are considered important pharmacophores in medicinal chemistry. [] These structures are associated with a wide range of biological activities, making them attractive building blocks for drug discovery.
Q2: How does the structure of 4-Ethyl-1,2,4-triazole contribute to its coordination chemistry?
A2: 4-Ethyl-1,2,4-triazole can act as a bridging bidentate or a non-bridging tridentate ligand in coordination compounds with transition metals. [, ] This versatility allows for the formation of diverse structures, including binuclear and polynuclear complexes.
Q3: Can you provide an example of how 4-Ethyl-1,2,4-triazole is incorporated into more complex molecules with potential pharmacological activity?
A3: Researchers have synthesized a series of S-alkyl derivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. [] These compounds, incorporating both the 1,2,4-triazole and pyrazole moieties, were designed for their potential biological activity and investigated using molecular docking studies.
Q4: What insights did the molecular docking studies of the S-alkyl derivatives provide?
A4: Molecular docking simulations indicated that the synthesized S-alkyl derivatives might interact with enzymes such as anaplastic lymphoma kinase (ALK), lanosterol 14-alpha demethylase, and cyclooxygenase-1 (COX-1). [] These findings suggest potential applications in targeting these enzymes for therapeutic purposes.
Q5: What is the influence of substituents on the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids?
A5: Studies have shown that the presence and nature of substituents on the 1,2,4-triazole ring, particularly at the fifth carbon atom and the N4 nitrogen, significantly impact the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids. [] Additionally, the oxidation state of the sulfur atom also plays a role in determining acidity.
Q6: Can you elaborate on the findings regarding the relationship between the structure and diuretic activity of 1,2,4-triazole derivatives?
A6: Research focusing on 1,2,4-triazole derivatives with a 5-bromofuran-2-yl substituent at the C5 position of the 1,2,4-triazole ring investigated their diuretic potential. [] This study highlighted the impact of specific structural modifications on the diuretic activity of these compounds.
Q7: Which compound exhibited notable diuretic activity in the study on 1,2,4-triazole derivatives?
A7: Among the tested compounds, morpholinium 2-((5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-ylthio)acetate demonstrated the most significant diuretic activity. []
Q8: Have any studies explored the anti-inflammatory potential of 1,2,4-triazole derivatives?
A8: Yes, investigations into the anti-inflammatory activity of 5-thio derivatives of 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole have been conducted. [] The study aimed to identify safer and potentially more effective alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Q9: What were the key findings of the anti-inflammatory study?
A9: The potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid showed substantial anti-inflammatory activity, even surpassing the reference drug diclofenac in its ability to suppress edema formation in rats. []
Q10: Did the study identify any structure-activity relationships regarding the anti-inflammatory effects?
A10: The research revealed that substituting the bromine atom with a dimethylamino group at a specific position in the molecule led to enhanced anti-inflammatory activity. [] Furthermore, variations in the type of ammonium salt used in the compounds influenced the inflammatory response.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
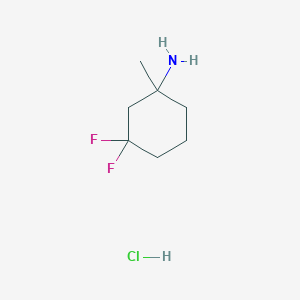
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)

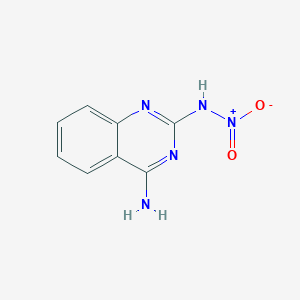
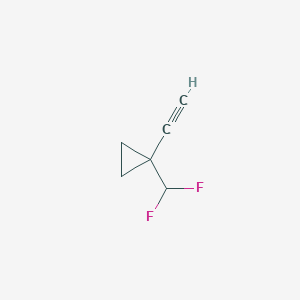
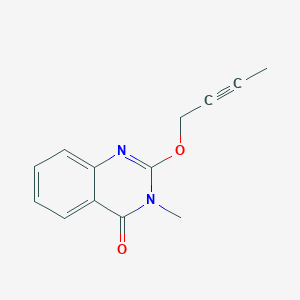
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2591192.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2591196.png)
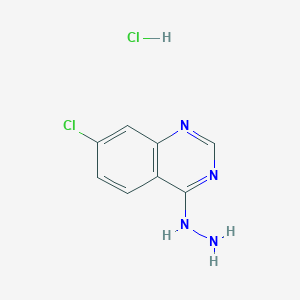
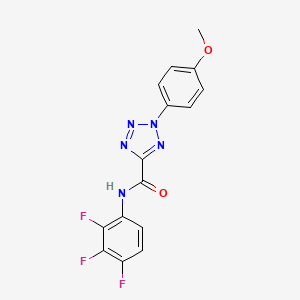
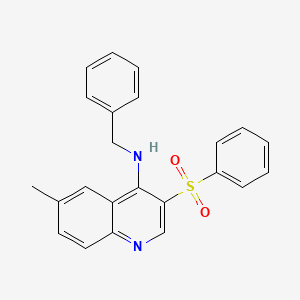

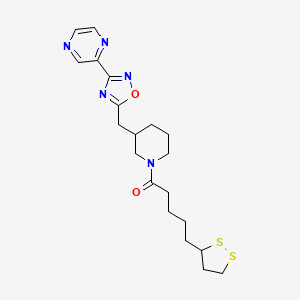
![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)
